3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

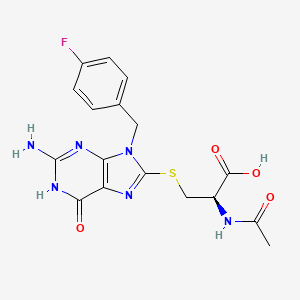

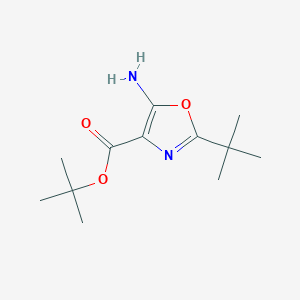

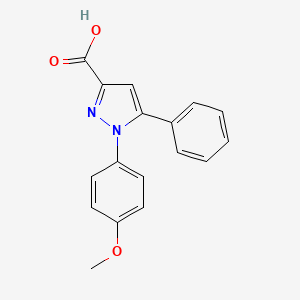

The compound “3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine” is a complex organic molecule. It contains a quinolin-4-amine group, which is a type of heterocyclic amine, and a sulfonyl group attached to a 4-chlorophenyl group . These types of compounds are often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as condensation, substitution, and others .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in various types of reactions, including protodeboronation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds containing a sulfonyl group have been described as solids at room temperature .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Access to Various Substituted Quinazolinones : Research on the synthesis of quinazolinone derivatives via Diels–Alder Adducts, involving compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, has been conducted. These compounds show potential in various chemical reactions and synthetic applications (Dalai et al., 2006).

Cascade Synthesis of Arylsulfonylquinolines : A novel synthesis method for arylsulfonylquinoline derivatives, similar to the compound , was developed using tert-butyl hydroperoxide. This process highlights a straightforward approach to forming C-S bonds and quinoline rings (Zhang et al., 2016).

Biological and Pharmacological Research

Antimicrobial Activity of Sulfonylquinoxaline Derivatives : A study exploring the design, synthesis, and antimicrobial activity of sulfonylquinoxaline derivatives, which are structurally related to the compound , revealed promising antibacterial and antifungal properties. These compounds have potential applications in the development of new antimicrobial agents (Ammar et al., 2020).

Tubulin Polymerization Inhibitors : Research on 5-amino-2-aroylquinolines, with structural similarity to the compound, has shown that these molecules are potent inhibitors of tubulin polymerization. This suggests potential applications in cancer therapy and the study of cell division (Lee et al., 2011).

Material Science and Engineering

- Electron-Transport Materials in OLEDs : Research involving the synthesis of new electron transport materials, including compounds related to 3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine, showed high triplet energy suitable for phosphorescent OLEDs. These findings are significant for the development of efficient organic light-emitting diodes (Jeon et al., 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4S/c1-29-20-12-18-19(13-21(20)30-2)25-14-22(23(18)26-16-6-4-3-5-7-16)31(27,28)17-10-8-15(24)9-11-17/h3-14H,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWCKUKJBMMWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-phenylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)

![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)

![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![(1S)-1-{4-Amino-5-[(1S)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2881660.png)